2-chloro-N-(pyridin-3-ylmethyl)acetamide
Description
Historical Context and Evolution of Pyridine-Containing Acetamides in Academic Inquiry
The journey of pyridine (B92270) and its derivatives in scientific research began in the 19th century, with the isolation of pyridine from coal tar. researchgate.net Its structural similarity to benzene (B151609), but with a nitrogen atom imparting distinct chemical properties, quickly made it a subject of academic curiosity. researchgate.netglobalresearchonline.net The introduction of the acetamide (B32628) functional group to the pyridine scaffold represented a significant step in the evolution of these compounds as bioactive agents.
The initial exploration of pyridine derivatives was largely foundational, focusing on understanding their synthesis and basic reactivity. globalresearchonline.net Over time, and with the advancement of medicinal chemistry, researchers began to appreciate the potential of pyridine-containing compounds to interact with biological systems. The amide linkage, known for its stability and hydrogen bonding capabilities, made acetamide derivatives particularly attractive for drug design. nih.gov
Early research into pyridine carboxamides and their analogues laid the groundwork for the development of more complex molecules. researchgate.net The systematic modification of the pyridine ring and the acetamide side chain allowed for the exploration of structure-activity relationships, a critical aspect of modern drug discovery. This evolutionary process has led to the identification of numerous pyridine-containing compounds with a wide range of therapeutic applications, from antimicrobial to anticancer agents. nih.govijpsr.info
Rationale for Dedicated Research on 2-chloro-N-(pyridin-3-ylmethyl)acetamide
Preliminary research has indicated that this compound possesses potential anticancer and antimicrobial properties. This has provided a strong impetus for more detailed investigations into its mechanism of action and potential therapeutic applications. The compound serves as a lead structure for the development of new therapeutic agents, with researchers exploring how modifications to its structure affect its biological efficacy.
| Biological Activity | Research Findings |
| Anticancer | Has shown potential to inhibit the growth of certain cancer cell lines. |
| Antimicrobial | Exhibits activity against various microbial strains. |
Scope of Current and Future Academic Investigations
Current academic investigations into this compound are multifaceted. A primary area of focus is the optimization of its synthesis to improve yields and reduce costs, making it more accessible for further research. mdpi.com Researchers are also actively engaged in synthesizing and evaluating a wide range of analogues to establish a comprehensive structure-activity relationship (SAR). nih.govacs.org This involves systematically altering different parts of the molecule and assessing the impact on its biological activity.
Looking ahead, future research is expected to delve deeper into the molecular mechanisms underlying the observed biological effects of this compound. This will likely involve studies to identify its specific cellular targets and signaling pathways. ijsat.orgresearchgate.net The development of more potent and selective analogues based on the SAR data is a key future direction, with the ultimate goal of translating these research findings into tangible therapeutic benefits. ijsat.orgeurekaselect.com The exploration of this compound and its derivatives is anticipated to contribute significantly to the broader field of medicinal chemistry and the ongoing quest for novel therapeutic agents. nih.govrsc.org
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-4-8(12)11-6-7-2-1-3-10-5-7/h1-3,5H,4,6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLQMWFEAAPVLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Organic Transformations of 2 Chloro N Pyridin 3 Ylmethyl Acetamide and Its Analogues
Established Synthetic Pathways for 2-chloro-N-(pyridin-3-ylmethyl)acetamide and Related Structures
The synthesis of this compound and its related structures is primarily achieved through well-established organic chemistry reactions. These methods are reliable and have been widely reported in the scientific literature for producing a variety of N-substituted chloroacetamide derivatives.
Amidation and Acylation Strategies
The most common and direct method for synthesizing this compound is the acylation of pyridin-3-ylmethanamine with chloroacetyl chloride. smolecule.com This reaction, a classic example of nucleophilic acyl substitution, involves the nitrogen atom of the amine attacking the electrophilic carbonyl carbon of the acid chloride, leading to the formation of an amide bond.
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct generated during the reaction. smolecule.comsphinxsai.com Common bases include triethylamine (B128534) (TEA), potassium carbonate (K2CO3), or even an excess of the starting amine. sphinxsai.comneliti.comresearchgate.net The choice of solvent is also crucial, with aprotic solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and benzene (B151609) being frequently used. sphinxsai.comresearchgate.netresearchgate.net For instance, a facile one-pot synthesis of N-aryl amides has been developed using the non-nucleophilic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in THF at room temperature, achieving high yields in a relatively short time. sphinxsai.comresearchgate.netresearchgate.net
This strategy is broadly applicable to a wide range of aromatic and aliphatic amines, allowing for the synthesis of a diverse library of 2-chloro-N-substituted acetamide (B32628) analogues. researchgate.netijpsr.info Studies have reported the synthesis of various derivatives by treating chloroacetyl chloride with different amines, often resulting in solid products that can be purified by recrystallization from solvents like ethanol. ijpsr.info
Interactive Table: Amidation/Acylation Reaction Conditions for Acetamide Analogues
| Amine Precursor | Acylating Agent | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Pyridin-3-ylmethanamine | Chloroacetyl chloride | Base (unspecified) | Unspecified | - | - | smolecule.com |
| Aniline | Chloroacetyl chloride | DBU | THF | 3 h | 86 | researchgate.net |
| Various aryl amines | Chloroacetyl chloride | DBU | THF | 3-6 h | 75-95 | sphinxsai.com |
| 3,4-dichloroaniline | Chloroacetyl chloride | Triethylamine | Benzene | - | - | irjmets.com |
| m-aminophenol | Chloroacetyl chloride | K2CO3 | THF | 4 h | - | neliti.com |
| p-aminophenol | Chloroacetyl chloride | Sodium acetate (B1210297) | Acetic acid | 2 h | 72 | neliti.com |
Precursor-Based Coupling Reactions
More complex analogues can be synthesized through coupling reactions involving modified precursors. These methods allow for the introduction of functionality at different positions of the pyridine (B92270) ring, which is not achievable through simple amidation.
One such strategy involves the lithiation of pyridine derivatives. For example, the lithiation of N-(pyridin-3-ylmethyl)pivalamide using t-butyllithium occurs at the 4-position of the pyridine ring. researchgate.net The resulting organolithium intermediate can then react with various electrophiles to introduce substituents at that specific site. researchgate.net This demonstrates a powerful method for site-selective functionalization prior to or after the formation of the acetamide side chain.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent another major class of precursor-based coupling. nih.gov This reaction allows for the formation of a carbon-nitrogen (C-N) bond between an aryl halide (or pseudohalide) and an amine. For instance, an N-(2-pyridinyl)-amide can be formed by coupling an amide with a 2-chloro-pyridine derivative using a copper-diamine catalyst system. rsc.org While this example illustrates the coupling of an amide to a pre-chlorinated pyridine, the reverse—coupling a pyridine-containing amine with a halogenated aromatic compound—is also a widely used strategy to build complex molecular architectures. nih.gov These advanced methods are instrumental in synthesizing compounds with high structural diversity. nih.gov
Multi-Step Synthesis Approaches
The synthesis of specific analogues of this compound often requires a multi-step approach, particularly when the desired precursor amines are not commercially available. These synthetic routes involve creating the substituted pyridin-3-ylmethanamine or a related amine first, followed by the standard acylation reaction.
For example, a synthetic route might begin with a commercially available substituted pyridine. This starting material could undergo a series of transformations, such as reduction, oxidation, or substitution reactions, to install an aminomethyl group at the 3-position. Once the desired amine precursor is synthesized and purified, it can then be reacted with chloroacetyl chloride in the final step to yield the target acetamide. researchgate.netijpsr.info This approach provides access to a vast array of analogues that would otherwise be inaccessible through single-step methods.
Novel Synthetic Methodologies and Process Optimization
In recent years, there has been a significant push towards developing more efficient, environmentally friendly, and rapid synthetic methods. This has led to the exploration of green chemistry principles and energy sources like microwave irradiation for the synthesis of this compound and its analogues.
Green Chemistry Approaches in Synthesis
Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing acetamides, this often involves using solvent-free reaction conditions or employing more efficient catalysts. Microwave-assisted organic synthesis is frequently highlighted as an environmentally friendly method because it can significantly reduce reaction times, thereby lowering energy consumption, and often allows for the use of less solvent. researchgate.net
The development of facile, one-pot synthesis methods using highly efficient catalysts like DBU at room temperature also aligns with green chemistry principles. sphinxsai.comresearchgate.net These methods can offer high yields in shorter timeframes and simplify purification procedures, which minimizes waste generation. sphinxsai.comresearchgate.net
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. researchgate.net For the synthesis of this compound and its analogues, microwave irradiation has been shown to dramatically reduce reaction times and improve yields compared to conventional heating methods. smolecule.comnih.gov
For example, the synthesis of various acetamide derivatives, which could take several hours under conventional heating, can be completed in just a few minutes using microwave irradiation, with yields often in the 80-90% range. researchgate.netnih.gov In one reported methodology, the microwave-assisted synthesis of N-substituted triazolylthio acetamide moieties was completed in as little as 31-68 seconds. nih.gov This rapid and uniform heating is a key advantage of microwave technology, making it an attractive alternative for high-speed synthesis and the creation of chemical libraries. irjmets.comresearchgate.net
Interactive Table: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Compound Type | Method | Reaction Time | Yield (%) | Reference |
| 2-Chloro-N-p-tolylacetamide | Conventional | 5-6 h | - | researchgate.net |
| 2-Chloro-N-p-tolylacetamide | Microwave | 5-10 min | 50-80 | researchgate.net |
| Trifluoromethyl-substituted spiro triazoles | Microwave | - | 85-90 | nih.gov |
| 4-(benzylideneamino)-3-(...)-triazole-5-thione | Conventional | 290 min | 78 | nih.gov |
| 4-(benzylideneamino)-3-(...)-triazole-5-thione | Microwave | 10-25 min | 97 | nih.gov |
Derivatization Strategies and Functional Group Transformations
The scaffold of this compound serves as a versatile platform for extensive chemical modification. Its key reactive sites—the electrophilic carbon bearing the chlorine atom, the amide linkage, and the pyridine ring—allow for a wide range of derivatization strategies. These transformations are crucial for generating libraries of analogues for various research applications.
The most prevalent derivatization strategy for this compound and its analogues involves the nucleophilic substitution of the chlorine atom. The chemical reactivity of N-substituted 2-chloroacetamides is largely defined by the facile displacement of the chloride ion by a diverse array of nucleophiles, particularly those containing nitrogen, oxygen, or sulfur. researchgate.netresearchgate.net This reactivity makes the chloroacetamide moiety an excellent electrophilic partner in alkylation reactions.
The reaction typically proceeds by treating the chloroacetamide derivative with a suitable nucleophile, often in the presence of a base such as potassium carbonate or triethylamine, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. researchgate.net The presence of the amide group is understood to activate the adjacent carbon toward SN2 reactions. nih.gov
Studies on analogous chloroacetanilide herbicides show they are activated toward SN2 reactions, especially with highly reactive nucleophiles. nih.gov This high reactivity allows for the synthesis of a broad spectrum of derivatives. For instance, reaction with piperazine (B1678402) derivatives can yield compounds like 2-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-N-substituted-acetamides. researchgate.net Similarly, thiols and phenols can be readily alkylated to form the corresponding thioethers and ethers.
The table below summarizes representative nucleophilic substitution reactions at the chloro position of N-substituted chloroacetamides, illustrating the breadth of accessible derivatives.
| Nucleophile Type | Example Nucleophile | General Product Structure |
| Nitrogen | Secondary Amines (e.g., Piperazine) | 2-(Piperazin-1-yl)-N-(pyridin-3-ylmethyl)acetamide |
| Aromatic Amines (e.g., Aniline) | 2-(Phenylamino)-N-(pyridin-3-ylmethyl)acetamide | |
| Heterocyclic Amines (e.g., Indole) | 2-(Indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide | |
| Oxygen | Phenols (e.g., 4-Hydroxyphenol) | 2-(4-Hydroxyphenoxy)-N-(pyridin-3-ylmethyl)acetamide |
| Carboxylates | Acyl-oxy-acetamide derivatives | |
| Sulfur | Thiols (e.g., Thiophenol) | 2-(Phenylthio)-N-(pyridin-3-ylmethyl)acetamide |
| Thiones (e.g., Oxadiazole-thiol) | 2-((1,3,4-Oxadiazol-2-yl)thio)-N-(pyridin-3-ylmethyl)acetamide |
This table presents generalized reaction outcomes based on the known reactivity of N-substituted chloroacetamides.
The pyridine ring within this compound offers additional opportunities for structural modification. As an aromatic heterocycle, pyridine has a distinct reactivity profile. It is a weak base due to the lone pair of electrons on the nitrogen atom and can form stable salts with strong acids. nih.gov
A significant strategy for functionalizing the pyridine ring in related N-(pyridin-3-ylmethyl)amide systems is directed ortho-metalation. Research has shown that treating N-(pyridin-3-ylmethyl)pivalamide with three equivalents of t-butyllithium results in dilithiation, occurring on the amide nitrogen and, notably, at the C-4 position of the pyridine ring. researchgate.net This site-selective lithiation generates a powerful nucleophilic center on the pyridine ring, which can then react with various electrophiles to introduce new substituents at the C-4 position. researchgate.net This method provides a regioselective route to 4-substituted pyridine derivatives that would be difficult to access through classical electrophilic aromatic substitution.
Furthermore, the inherent aromaticity of the pyridine ring allows it to undergo substitution reactions, although its electron-deficient nature generally directs incoming electrophiles to the C-3 position, which is already substituted in this case. nih.gov However, modifying the electronic properties of the ring with other substituents can alter this regioselectivity.
The reactive chloroacetamide group is a key building block for constructing more complex, fused heterocyclic systems. This approach is a powerful tool for generating structurally diverse molecules from a common starting material.
Imidazo[2,1-b]thiazole (B1210989) Conjugates The imidazo[2,1-b]thiazole scaffold is a prominent fused heterocyclic system in medicinal chemistry. researchgate.net The synthesis of this ring system can be achieved by reacting a 2-aminothiazole (B372263) derivative with an α-halocarbonyl compound in a reaction analogous to the Hantzsch thiazole (B1198619) synthesis. nih.govasianpubs.org In this context, this compound can serve as the α-halocarbonyl equivalent.
The reaction mechanism involves the nucleophilic attack of the endocyclic nitrogen of 2-aminothiazole on the electrophilic carbon of the chloroacetamide, followed by an intramolecular cyclization and dehydration. This sequence constructs the imidazole (B134444) ring fused onto the thiazole core, yielding a 2-substituted-imidazo[2,1-b]thiazol-3(2H)-one. This approach directly links the pyridin-3-ylmethyl)amino)methyl moiety to the newly formed heterocyclic system.
Oxadiazole Conjugates The chloroacetamide functional group is also instrumental in creating conjugates with pre-formed heterocyclic rings like oxadiazoles. Research has demonstrated the synthesis of novel derivatives by coupling a 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-oxadiazole-2-thiol with various N-aryl substituted 2-chloroacetamides. ijddr.in Adapting this methodology, this compound can be reacted with a heterocyclic thiol, such as a 1,3,4-oxadiazole-2-thiol, via a nucleophilic substitution reaction at the chloro position. This results in a thioether linkage, creating a conjugate molecule that incorporates both the pyridine and oxadiazole motifs. ijddr.in
Alternatively, the acetamide portion of the molecule can be chemically transformed and used to construct the oxadiazole ring itself. For example, the chloroacetamide could be converted to a corresponding hydrazide. This hydrazide intermediate can then undergo cyclization with reagents like carbon disulfide or a carboxylic acid to form a 1,3,4-oxadiazole (B1194373) ring. asianpubs.org This strategy allows for the generation of diverse oxadiazole derivatives where the substitution pattern is controlled by the chosen cyclizing agent. rjptonline.org
Elucidation of Reaction Mechanisms
Understanding the underlying mechanisms of the transformations involving this compound is fundamental to predicting its reactivity and optimizing reaction conditions. Key mechanistic pathways include intramolecular rearrangements and nucleophilic attack profiles.
Intramolecular rearrangements are a class of reactions where an atom or group migrates from one part of a molecule to another. slideshare.net The Smiles rearrangement is a well-known example, involving the intramolecular nucleophilic migration of an activated aryl group from one heteroatom to another. manchester.ac.ukscispace.com
While a classic Smiles rearrangement is not commonly reported for this compound itself, related N-aryl-2-chloroacetamides undergo a mechanistically interesting rearrangement. A one-pot procedure has been developed to convert 2-chloro-N-aryl acetamides into N-aryl glycines. nih.gov The proposed mechanism does not follow a direct intramolecular migration. Instead, it involves an initial intermolecular cyclization between two molecules of the chloroacetamide. nih.gov This dimerization, facilitated by a base, forms a 1,4-diarylpiperazine-2,5-dione intermediate. This six-membered ring is then cleaved under alkaline conditions to yield the final N-aryl glycine (B1666218) product. nih.gov This pathway highlights that while a direct intramolecular rearrangement may be less favorable, intermolecular pathways can lead to a rearranged product.
For a true Smiles rearrangement to occur with a derivative of the title compound, the pyridine ring would need to be sufficiently electron-deficient (activated by strong electron-withdrawing groups) to facilitate nucleophilic attack by the amide nitrogen or another tethered nucleophile.
The primary reaction pathway for the substitution of the chlorine atom in this compound is a bimolecular nucleophilic substitution (SN2) mechanism. acs.org Extensive kinetic and mechanistic studies on structurally similar α-chloroacetanilide herbicides provide strong evidence for this pathway. nih.govacs.org
Key features supporting the SN2 mechanism include:
Second-Order Kinetics : The reaction rate is dependent on the concentrations of both the chloroacetamide substrate and the nucleophile. acs.org
Activation Parameters : The reaction exhibits negative entropies of activation (ΔS‡), which is characteristic of a bimolecular transition state where two separate species combine into a single, more ordered activated complex. acs.org
Ionic Strength Effects : The reaction rate shows only a weak dependence on the ionic strength of the solution, which is consistent with a reaction between a neutral substrate and an ionic or neutral nucleophile, rather than a mechanism involving the formation of a charged intermediate (like in an SN1 reaction). acs.org
The mechanism involves a direct backside attack by the nucleophile on the α-carbon (the carbon atom bonded to the chlorine). This attack occurs opposite to the leaving group (chloride ion), leading to a trigonal bipyramidal transition state. The reaction proceeds in a single, concerted step, resulting in the simultaneous formation of the new bond and cleavage of the C-Cl bond.
Studies have concluded that electronic interactions with the α-amide substituent, rather than neighboring group participation by the amide itself, govern the reactivity of α-chloroacetanilides towards nucleophiles. acs.org The conformation of the amide (cis vs. trans) may also influence reactivity, potentially accounting for variations in reaction rates among different chloroacetamide derivatives. acs.org
Metal-Mediated Activation and Cleavage Processes
The activation and subsequent cleavage of the carbon-chlorine (C-Cl) bond in α-chloro amides like this compound are critical transformations that enable further molecular elaboration. While specific studies detailing the metal-mediated cleavage of this compound are not extensively documented in publicly available literature, a significant body of research on analogous N-aryl and other chloroacetamide derivatives provides a strong basis for understanding these processes. Transition metals, particularly palladium, play a pivotal role in facilitating the hydrodechlorination of chloroarenes and related halogenated organic compounds. msu.edu These methodologies are highly relevant and can be extrapolated to understand the potential metal-mediated reactions of the target compound.
The primary metal-mediated process applicable to the C-Cl bond in the chloroacetamide moiety is catalytic hydrodechlorination. This reaction typically involves a palladium catalyst and a hydride source.
Palladium-Catalyzed Hydrodechlorination
Palladium-based catalysts are remarkably efficient in activating and cleaving C-Cl bonds. msu.edu The process generally occurs at room temperature and demonstrates a broad tolerance for various functional groups, including amides, esters, and nitriles. msu.edu A common system employs palladium(II) acetate as the catalyst precursor in the presence of a mild reducing agent like polymethylhydrosiloxane (B1170920) (PMHS) and a fluoride (B91410) source such as potassium fluoride. msu.edu
The catalytic cycle is believed to involve the in-situ formation of a palladium(0) species, which then undergoes oxidative addition to the C-Cl bond. The resulting organopalladium(II) intermediate subsequently reacts with the hydride source to regenerate the palladium(0) catalyst and yield the dechlorinated product.
While research on this compound is limited, studies on structurally similar compounds, such as various chloroarenes, illustrate the effectiveness of this method. For instance, the hydrodechlorination of chlorobenzene (B131634) derivatives to their corresponding benzene derivatives proceeds rapidly under mild conditions. msu.edu The reaction's success with substrates containing amide functionalities, such as 4-chlorobenzamide (B146232) and 2-chlorobenzamide, strongly suggests its applicability to this compound. msu.edu
Below is a table summarizing the reaction conditions for the palladium-catalyzed hydrodechlorination of various chloroarenes, which serves as a model for the potential cleavage of the C-Cl bond in this compound.
| Entry | Starting Material | Catalyst (mol%) | Reaction Time (h) | Product | Yield (%) |
| 1 | 4-Chlorotoluene | 5% Pd(OAc)₂ | 0.5 | Toluene | 100 |
| 2 | 4-Chloroaniline | 5% Pd(OAc)₂ | 0.5 | Aniline | 99 |
| 3 | 4-Chlorobenzamide | 5% Pd(OAc)₂ | 1.5 | Benzamide (B126) | 99 |
| 4 | 3-Chloropyridine (B48278) | 5% Pd(OAc)₂ | 1.0 | Pyridine | 97 |
| 5 | 2-Chloropyridine (B119429) | 5% Pd(OAc)₂ | 1.5 | Pyridine | 94 |
Data sourced from a study on room temperature dehalogenation of chloroarenes. msu.edu
The successful dehalogenation of 3-chloropyridine and 2-chloropyridine is particularly noteworthy, as it demonstrates the compatibility of the catalytic system with the pyridine ring present in this compound. msu.edu
In the context of selective hydrogenation, which can involve C-Cl bond cleavage, modified palladium catalysts have been developed to control the reaction's outcome. For example, a morpholine-modified Pd/γ-Al₂O₃@ASMA pellet catalyst has shown excellent selectivity in the hydrogenation of p-chloronitrobenzene to p-chloroaniline, effectively suppressing the dehalogenation side reaction. mdpi.com This highlights the tunability of metal catalysts to either promote or prevent C-Cl bond cleavage depending on the desired synthetic outcome.
Other Metal-Mediated Transformations
While palladium catalysis is prominent, other metal-mediated reactions can be envisaged. For instance, reactions of 2-chloro-N-arylacetamides with sodium hydrogen selenide (B1212193) (NaHSe), which can be considered a metalloid reagent, lead to the formation of diorganoyl selenide compounds. ekb.eg This nucleophilic substitution reaction, while not strictly a cleavage of the entire acetamide, involves the activation and displacement of the chlorine atom, a process that can be influenced by the coordination properties of the metalloid.
Advanced Spectroscopic and Crystallographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds by providing information about the chemical environment of individual atoms.
¹H NMR Spectroscopy
For 2-chloro-N-(pyridin-3-ylmethyl)acetamide, one would expect to see a singlet for the -CH₂Cl protons, a doublet for the methylene bridge protons (-NH-CH₂-), and distinct signals for the protons on the pyridine-3-yl ring, in addition to the amide proton signal.
¹³C NMR Spectroscopy
Similarly, ¹³C NMR data for 2-chloro-N-pyridin-2-yl-acetamide in CDCl₃ shows peaks at δ 43.2 (CH₂Cl), 111.4, 121.0, 139.1, 148.2, 150.7 (pyridine carbons), and 164.9 (C=O) chemicalbook.comchemicalbook.com. For this compound, characteristic shifts for the chloromethyl carbon, the methylene bridge carbon, the carbonyl carbon, and the carbons of the 3-substituted pyridine (B92270) ring would be anticipated.
Table 1: Representative ¹H and ¹³C NMR Data for a Related Isomer
| Compound | Nucleus | Solvent | Chemical Shifts (δ ppm) |
|---|---|---|---|
| 2-chloro-N-pyridin-2-yl-acetamide | ¹H | CDCl₃ | 8.95 (bs, 1H), 8.4 (d, J=4.9 Hz, 1H), 8.2 (d, J=8.3 Hz, 1H), 7.7 (t, 1H), 7.1 (d, 1H), 4.2 (s, 2H) chemicalbook.comchemicalbook.com |
| 2-chloro-N-pyridin-2-yl-acetamide | ¹³C | CDCl₃ | 164.9, 150.7, 148.2, 139.1, 121.0, 111.4, 43.2 chemicalbook.comchemicalbook.com |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of molecular weight and the study of fragmentation patterns to aid in structural elucidation.
For the related compound 2-chloro-N-pyridin-2-yl-acetamide, electron ionization mass spectrometry (EIMS) analysis revealed a molecular ion peak (M⁺) at m/z 170.6, which corresponds to its molecular weight chemicalbook.comchemicalbook.com. The molecular formula of this compound is C₈H₉ClN₂O, giving it a molecular weight of approximately 184.63 g/mol . Therefore, a molecular ion peak corresponding to this mass would be expected in its mass spectrum.
Further fragmentation analysis would likely show characteristic losses, such as the loss of the chloromethyl group or cleavage at the amide bond, providing further confirmation of the compound's structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
For the related compound, 2-chloro-N-(pyridin-3-yl)acetamide, the following characteristic absorption peaks have been reported from a KBr pellet: 3500 cm⁻¹ (N-H amide stretching), 3040 cm⁻¹ (C-H aromatic stretching), 2981 cm⁻¹ (C-H aliphatic stretching), 1654 cm⁻¹ (C=O amide I band), 1575 cm⁻¹ (C=C aromatic ring stretching), 1477 cm⁻¹ (C-N stretching), and 740 cm⁻¹ preprints.org. These values provide a strong indication of the functional groups present in the molecule.
Table 2: IR Spectroscopy Data for a Related Compound
| Compound | Wavenumber (cm⁻¹) | Functional Group Assignment |
|---|---|---|
| 2-chloro-N-(pyridin-3-yl)acetamide | 3500 | N-H stretch (amide) |
| 3040 | C-H stretch (aromatic) | |
| 2981 | C-H stretch (aliphatic) | |
| 1654 | C=O stretch (amide) | |
| 1575 | C=C stretch (aromatic) | |
| 1477 | C-N stretch |
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.
Currently, there are no published X-ray crystal structures for this compound in the searched scientific literature. The determination of its crystal structure would provide definitive proof of its molecular conformation and reveal how the molecules pack in the solid state, including any hydrogen bonding or other non-covalent interactions.
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial method for determining the elemental composition of a compound, providing the percentage of each element present. This technique is used to confirm the empirical and molecular formula of a newly synthesized compound.
While specific elemental analysis data for this compound was not found in the reviewed literature, this analysis would be a standard procedure for its characterization. For a compound with the molecular formula C₈H₉ClN₂O, the theoretical elemental composition would be:
Carbon (C): 52.04%
Hydrogen (H): 4.91%
Chlorine (Cl): 19.20%
Nitrogen (N): 15.17%
Oxygen (O): 8.66%
Experimental values that closely match these theoretical percentages would serve to verify the purity and elemental composition of the compound.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. For 2-chloro-N-(pyridin-3-ylmethyl)acetamide, these calculations would provide insights into its stability, reactivity, and the distribution of electrons.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity; a smaller gap generally suggests higher reactivity.
Another important aspect is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack, and positive potential around the hydrogen atoms.
While specific DFT studies on this compound are not found in the reviewed literature, studies on similar N-aryl acetamides have utilized methods like B3LYP with basis sets such as 6-311G(d,p) to analyze these properties. Such an analysis for the title compound would yield precise values for its electronic parameters.
Table 1: Illustrative Quantum Chemical Parameters for this compound (Note: The following table is for illustrative purposes to show the type of data that would be generated from quantum chemical calculations. Specific values for the target compound are not available in the reviewed literature.)
| Parameter | Calculated Value | Method/Basis Set |
|---|---|---|
| HOMO Energy | Value in eV | e.g., B3LYP/6-311G(d,p) |
| LUMO Energy | Value in eV | e.g., B3LYP/6-311G(d,p) |
| HOMO-LUMO Gap | Value in eV | e.g., B3LYP/6-311G(d,p) |
| Dipole Moment | Value in Debye | e.g., B3LYP/6-311G(d,p) |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is instrumental in understanding how a potential drug molecule (ligand) interacts with a biological target, typically a protein or enzyme.
For this compound, molecular docking simulations would involve placing the molecule into the binding site of a specific biological target. The simulation would then calculate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which estimates the strength of the interaction. These simulations also reveal the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target protein.
Research on structurally related pyridine (B92270) acetamide (B32628) derivatives has employed molecular docking to evaluate their potential as inhibitors for various enzymes. For instance, docking studies on similar compounds have identified key interactions that contribute to their biological activity. A similar investigation for this compound would provide valuable hypotheses about its potential biological targets and mechanism of action.
Table 2: Illustrative Molecular Docking Results for this compound (Note: This table illustrates the format for presenting molecular docking data. Specific findings for the target compound are not available in the reviewed literature.)
| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |
|---|---|---|---|
| e.g., Target X (XXXX) | Value | e.g., TYR 123, LYS 45 | e.g., Hydrogen Bond, Pi-Alkyl |
| e.g., Target Y (YYYY) | Value | e.g., VAL 67, ILE 89 | e.g., Hydrophobic |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry allows for the modeling of chemical reaction pathways and the analysis of transition states. This is particularly useful for understanding the reactivity of a compound, such as the susceptibility of the chlorine atom in this compound to nucleophilic substitution.
By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This path includes any intermediate structures and the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics.
For this compound, reaction pathway modeling could be used to study its synthesis or its metabolic degradation pathways. The reactivity of the chloroacetamide group is of particular interest, as the carbon-chlorine bond is susceptible to cleavage. While no specific studies on the reaction pathways of the title compound were found, the general methodologies are well-established in computational chemistry.
Table 3: Illustrative Reaction Pathway Data for a Hypothetical Reaction of this compound (Note: This table is a template for data that would be obtained from reaction pathway modeling. This information is not available for the target compound in the reviewed literature.)
| Reaction Step | Reactant Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) | Activation Energy (kcal/mol) |
|---|---|---|---|---|
| e.g., Nucleophilic Substitution | Value | Value | Value | Value |
Conformation Analysis and Conformational Landscapes
The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape or conformation. This compound has several rotatable bonds, allowing it to adopt various conformations. Conformational analysis aims to identify the most stable conformations (lowest energy) and to understand the energy barriers between them.
This analysis can be performed by systematically rotating the flexible bonds and calculating the energy of each resulting structure. The results are often visualized as a conformational landscape or a potential energy surface, which maps the energy as a function of the torsion angles of the rotatable bonds.
Studies of similar acetamide derivatives have shown that the orientation of the amide group relative to the aromatic ring is a key conformational feature. For this compound, important conformational questions would include the relative orientation of the pyridine ring and the acetamide group, as well as the conformation of the chloroacetyl tail. This information is critical for understanding how the molecule fits into a receptor's binding site. Despite the importance of such analysis, specific studies on the conformational landscape of this compound were not identified in the literature search.
Mechanistic Biochemical and Cellular Interaction Studies of 2 Chloro N Pyridin 3 Ylmethyl Acetamide and Its Derivatives
Investigations into Enzyme-Ligand Interactions and Inhibition Mechanisms
The ability of a compound to interact with and inhibit specific enzymes is a key determinant of its pharmacological profile. Derivatives of 2-chloro-N-(pyridin-3-ylmethyl)acetamide have been investigated for their inhibitory effects on key enzymes involved in metabolic and pigmentation processes.
α-Glucosidase Enzyme System Interactions
α-Glucosidase is a crucial enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into simple sugars like glucose. nih.govscholarsresearchlibrary.commdpi.com Inhibition of this enzyme can delay glucose absorption, a key therapeutic strategy for managing type 2 diabetes mellitus. scholarsresearchlibrary.comresearchgate.netnih.gov
Research into acetamide (B32628) derivatives has revealed significant α-glucosidase inhibitory potential. A series of novel chloro-substituted 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide derivatives demonstrated moderate to excellent inhibitory activity against α-glucosidase, with some compounds showing significantly higher potency than the standard drug, acarbose. researchgate.net Kinetic studies of the most potent compound in that series identified it as a competitive inhibitor of the enzyme. researchgate.net This suggests that the molecule likely binds to the active site of the α-glucosidase enzyme, competing with the natural substrate. Molecular docking studies further support this, indicating a strong binding affinity within the enzyme's active pocket. researchgate.net Similarly, other N-arylacetamide derivatives have been identified as potent α-glucosidase inhibitors, with some showing non-competitive inhibition. archivepp.comnih.gov
The following table summarizes the α-glucosidase inhibitory activity of selected acetamide derivatives, illustrating the potential of this chemical class.
Table 1: α-Glucosidase Inhibitory Activity of Selected Acetamide Derivatives
| Compound Type | Derivative | IC₅₀ (µM) | Inhibition Mode | Reference |
|---|---|---|---|---|
| 2-oxo-N-(pyridin-3-yl) acetamide | Chloro-substituted derivative 5e | 111 ± 12 | Competitive | researchgate.net |
| N-arylacetamide | N-(4-bromophenyl) derivative 12i | 25.88 | Non-competitive | archivepp.comnih.gov |
| N-arylacetamide | N-(4-chlorophenyl) derivative 12c | 40.76 | - | archivepp.comnih.gov |
| N-arylacetamide | N-(2,4-dichlorophenyl) derivative 12g | 35.10 | - | archivepp.comnih.gov |
| Standard | Acarbose | 750 ± 9 | - | researchgate.net |
Tyrosinase Enzyme System Interactions
Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in melanin (B1238610) biosynthesis. nih.govualberta.ca Its inhibition is a primary focus for the development of agents for treating hyperpigmentation disorders and for use in cosmetics. nih.govresearchgate.netnih.gov The inhibitory mechanism often involves the chelation of copper ions in the enzyme's active site or by acting as an alternative substrate. ualberta.caresearchgate.net
Amide-based derivatives, including N-(4-acetylphenyl)-2-chloroacetamide, have been synthesized and studied as potential tyrosinase inhibitors. longdom.orgnih.gov The core structure of acetamide is found in various compounds that exhibit tyrosinase inhibition. longdom.orgresearchgate.net For instance, N-(acryloyl)benzamide derivatives have shown potent inhibition of mushroom tyrosinase, with activities greater than the reference compound, kojic acid. nih.gov Kinetic and docking studies suggest these molecules can bind effectively to the tyrosinase active site. nih.gov The inhibitory mechanism can vary, with some compounds acting as non-competitive inhibitors while others are mixed-type. nih.gov
The table below presents data on the tyrosinase inhibitory activity of various acetamide and related derivatives.
Table 2: Tyrosinase Inhibitory Activity of Selected Amide Derivatives
| Compound Type | Derivative | IC₅₀ (µM) | Inhibition (%) | Reference |
|---|---|---|---|---|
| Cinnamyl ester analogue | Compound 13 | 13.98 | - | nih.gov |
| Cinnamyl ester analogue | Compound 14 | 15.16 | - | nih.gov |
| Cinnamyl ester analogue | Compound 8 | 20.7 | - | nih.gov |
| N-(acryloyl)benzamide | Compound 1a | - | 36.71 ± 2.14 | nih.gov |
| N-(acryloyl)benzamide | Compound 1j | - | 25.99 ± 2.77 | nih.gov |
| Standard | Kojic Acid | 30.83 | 21.56 ± 2.93 | nih.govnih.gov |
Molecular Interactions with Biological Receptors and Pathways
Beyond direct enzyme inhibition, the biological effects of a compound can be mediated through its interaction with and modulation of complex cellular signaling pathways. These pathways govern fundamental cellular processes like inflammation, proliferation, and survival.
Modulation of Cellular Signaling Pathways (e.g., NF-κB, PI3K/Akt)
The Nuclear Factor-kappa B (NF-κB) and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways are critical regulators of cellular responses to stimuli such as stress and cytokines. longdom.orgresearchgate.net The NF-κB pathway is a key mediator of inflammation, and its inhibition is a therapeutic target for a wide range of inflammatory diseases. ualberta.calongdom.orgnih.govsigmaaldrich.com The PI3K/Akt pathway is central to cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. nih.govnih.govnih.govresearchgate.net
While direct experimental evidence detailing the effects of this compound on the NF-κB or PI3K/Akt pathways is not extensively documented in the available literature, the structural motifs of the compound are found in molecules known to inhibit these pathways. For example, various pyridine-containing compounds have been developed as PI3K/Akt/mTOR inhibitors. nih.govaksci.com Specifically, a compound identified as FD274, which contains a chloro-substituted pyridine (B92270) ring, was reported as a highly potent PI3K/mTOR dual inhibitor. nih.govaksci.com This suggests that the pyridine moiety can be a key pharmacophore for interacting with kinases in this pathway. Similarly, a variety of natural and synthetic compounds are known to inhibit NF-κB activation, and exploring whether chloroacetamide derivatives share this capability could be a valuable area for future research. ualberta.casigmaaldrich.com
Cellular Effects at the Mechanistic Level (e.g., Anti-biofilm Formation)
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and are notoriously resistant to conventional antibiotics. The formation of biofilms is a multi-stage process that includes initial attachment, microcolony formation, maturation, and dispersion. A promising strategy to combat biofilm-related infections is to interfere with these formation processes. researchgate.net
One of the key mechanisms regulating biofilm formation is quorum sensing (QS), a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. Inhibition of QS signaling is a major target for anti-biofilm agents. Chloroacetamide derivatives have demonstrated antimicrobial properties. The mechanism of action for anti-biofilm agents can involve several strategies:
Inhibition of Surface Attachment: Preventing the initial adhesion of bacteria to a surface is the first line of defense against biofilm formation.
Interference with Quorum Sensing: Compounds can act as inhibitors of QS signal molecules (e.g., acyl-homoserine lactones in Gram-negative bacteria), preventing the coordinated expression of genes required for biofilm development.
Inhibition of EPS Production: Disrupting the synthesis of the extracellular matrix can compromise the structural integrity of the biofilm. researchgate.net
While specific studies on the anti-biofilm mechanism of this compound are limited, the known antimicrobial activity of the chloroacetamide class suggests it could potentially interfere with one or more of these critical stages in biofilm development.
Structure-Activity Relationship (SAR) Studies for Biological Mechanisms
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR analysis of related compounds reveals key features that govern their interactions with biological targets.
For α-Glucosidase Inhibition: In studies of N-arylacetamide and related derivatives, the nature and position of substituents on the aromatic ring are critical. The presence of electron-withdrawing groups, such as chloro and bromo, on the N-phenyl ring of acetamide derivatives has been shown to result in potent α-glucosidase inhibition. mdpi.comarchivepp.comnih.gov For instance, a 4-bromo substituent was found to be significantly more active than unsubstituted or other halogen-substituted analogues. nih.gov Conversely, in another series, dimethyl substitutions on the phenyl ring led to a decrease or complete loss of activity, highlighting the sensitivity of the enzyme's binding pocket to steric hindrance. aksci.com The pyridine ring itself, as seen in N-(pyridin-3-yl) acetamide derivatives, is a favorable feature for activity. researchgate.net
For Tyrosinase Inhibition: The SAR for tyrosinase inhibition by acetamide derivatives also points to the importance of the substitution pattern. In one series of N-(acryloyl)benzamide derivatives, a 4-(diethylamino) substituent on the benzamide (B126) ring resulted in the most potent inhibitory activity. nih.gov For other inhibitor classes, the presence of hydroxyl groups, particularly a resorcinol (B1680541) moiety (2,4-dihydroxyphenyl), is a key feature for potent tyrosinase inhibition, likely due to the ability to chelate the copper ions in the active site. researchgate.net The introduction of an aromatic ring, such as the pyridine ring in the title compound, can increase the affinity for the enzyme's active site, which naturally binds aromatic substrates like L-tyrosine.
For Antimicrobial/Anti-biofilm Activity: The presence of the chlorine atom on the alpha-carbon of the acetamide group appears to be crucial for antimicrobial activity. Studies comparing N-(2-hydroxyphenyl) acetamide with its chlorinated counterpart, 2-chloro-N-(2-hydroxyphenyl) acetamide, found that the non-chlorinated version was inactive, while the chlorinated compound showed significant inhibitory activity against Candida albicans. This suggests the chloro group is an essential pharmacophoric element for the molecule's biological action, possibly by acting as a reactive site or by enhancing the molecule's ability to interact with its target, such as the penicillin-binding protein (PBP) in bacteria. Furthermore, high lipophilicity, often conferred by halogenated phenyl rings, can enhance antimicrobial activity by facilitating passage through the microbial cell membrane.
Role As a Versatile Synthetic Building Block and Precursor Chemistry
Applications in the Synthesis of Novel Heterocyclic Systems
The chloroacetamide moiety is a well-established precursor for the synthesis of a wide array of heterocyclic compounds. The high reactivity of the C-Cl bond facilitates nucleophilic substitution reactions, which can be followed by intramolecular cyclization to form various ring systems.
Research has demonstrated that N-substituted 2-chloroacetamides are key starting materials for building heterocycles. researchgate.net For example, analogous compounds like 2-chloro-N-p-tolylacetamide have been used to synthesize thiazole (B1198619) and β-lactam derivatives. researchgate.netuomustansiriyah.edu.iq In these syntheses, the chloroacetamide first reacts with a binucleophile such as thiourea (B124793) or thiosemicarbazide. researchgate.netuomustansiriyah.edu.iq The initial substitution of the chlorine atom is followed by a condensation reaction, leading to the formation of a five- or six-membered heterocyclic ring. researchgate.netuomustansiriyah.edu.iq
The general strategy involves the reaction of the chloroacetamide with a compound containing two nucleophilic centers. The first nucleophilic attack displaces the chloride ion, and the second nucleophilic center then reacts with the carbonyl group of the amide or a nearby electrophilic site to close the ring. This methodology has been successfully applied to create diverse heterocyclic systems, including imidazoles, pyrroles, and thiazolidin-4-ones. researchgate.net In the context of 2-chloro-N-(pyridin-3-ylmethyl)acetamide, the pyridine (B92270) moiety remains as a substituent on the newly formed heterocyclic core, thereby imparting specific electronic and steric properties to the final molecule.
For instance, the reaction of this compound with a thioamide could lead to the formation of a thiazole ring. Similarly, reaction with an aminothiol (B82208) could yield a thiazine. The versatility of this approach allows for the generation of a library of novel pyridine-substituted heterocyclic compounds with potential applications in medicinal chemistry and materials science.
| Starting Material | Reagent | Resulting Heterocycle | Reference |
| 2-chloro-N-p-tolylacetamide | Thiourea | Thiazole derivative | researchgate.netuomustansiriyah.edu.iq |
| 2-chloro-N-p-tolylacetamide | Thiosemicarbazide | Thiazole derivative | researchgate.netuomustansiriyah.edu.iq |
| N-aryl 2-chloroacetamides | Various Nucleophiles | Imidazole (B134444), Pyrrole, Thiazolidine-4-one | researchgate.net |
| 4-antipyrinyl-2-chloroacetamidothiazole | 3-cyano-4,6-dimethyl-2-mercaptopyridine | Thieno[2,3-b]pyridine | mdpi.com |
Contributions to the Development of Advanced Organic Frameworks
Advanced organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are porous crystalline materials constructed from organic linkers and metal ions or clusters (in MOFs) or through strong covalent bonds between organic building blocks (in COFs). mdpi.com The properties of these materials, including pore size, shape, and functionality, can be tuned by carefully selecting the building blocks. mdpi.comnih.gov
Organic ligands containing nitrogen heterocycles, like pyridine, are frequently used as linkers in the synthesis of MOFs. nih.govmdpi.com The nitrogen atom of the pyridine ring is an excellent coordination site for a wide variety of metal ions. nih.gov this compound contains both a pyridine nitrogen and amide oxygen atoms, which can act as donor sites for metal coordination.
While direct synthesis of a MOF using this compound as the primary linker has not been extensively documented, the synthesis of MOFs from structurally related pyridine-carboxamide ligands is known. For example, a copper-based MOF has been successfully constructed using N-[(pyridin-4-yl)methyl]pyrazine-2-carboxamide. nih.gov In this structure, the pyridine nitrogen atom coordinates to the copper(II) center, demonstrating the viability of the pyridinylmethyl motif in forming extended framework structures. nih.gov
The chloroacetyl group of this compound could also be chemically modified prior to or after MOF assembly (postsynthetic modification) to introduce additional functionalities into the framework. This versatility makes it a promising candidate for designing functional MOFs for applications in gas storage, separation, and catalysis. nih.gov
| Framework Type | Key Components | Potential Role of this compound | Reference |
| Metal-Organic Framework (MOF) | Metal Ions/Clusters + Organic Linkers | Acts as an organic linker via pyridine N and amide O coordination | nih.govmdpi.com |
| Covalent Organic Framework (COF) | Organic Building Blocks | Can be modified to form covalent linkages for framework construction | mdpi.com |
Intermediate in the Synthesis of Complex Molecules
The chemical reactivity of this compound makes it a valuable intermediate in multi-step organic synthesis. researchgate.netijpsr.info The chloroacetyl group serves as a handle for introducing the N-(pyridin-3-ylmethyl)acetamide moiety into a larger molecular scaffold through nucleophilic substitution of the chlorine atom. researchgate.net
This strategy is particularly relevant in the field of agrochemicals, where pyridine-containing compounds have found broad application as fungicides, insecticides, and herbicides. nih.gov The "Intermediate Derivatization Method" is a common approach in agrochemical research, where a core intermediate is functionalized in various ways to discover new active compounds. nih.gov this compound is an ideal candidate for such an approach. For example, its reaction with various thiols, phenols, or amines can generate a library of derivatives for biological screening.
Research into novel pesticidal agents has highlighted the importance of acetamide (B32628) derivatives. mdpi.com For instance, complex acetamides containing thioether linkages have been synthesized from chloroacetamide precursors and evaluated for their insecticidal activity. mdpi.com Following this synthetic logic, this compound can be reacted with a sulfur nucleophile, such as a substituted thiophene, to create a more complex molecule that combines the structural features of the pyridine ring with other bioactive fragments. The resulting compound could then be tested for potential agrochemical or pharmaceutical properties.
The synthesis of biologically active molecules often involves the coupling of different fragments. The electrophilic nature of the chloromethyl group in this compound allows it to function as an effective building block for connecting with nucleophilic fragments, thereby facilitating the assembly of complex target molecules.
Future Directions and Emerging Research Avenues
Development of Innovative Synthetic Routes for Enhanced Selectivity and Yield
The synthesis of 2-chloro-N-substituted acetamides is typically achieved through the chloroacetylation of the corresponding amine. researchgate.netresearchgate.net The reaction of an amine with chloroacetyl chloride, often in the presence of a base or in a suitable solvent, is a common method. researchgate.netresearchgate.net For instance, the synthesis of related compounds like 2-chloro-N-(3-fluorophenyl)acetamide involves the reaction of 3-fluoroaniline (B1664137) with 2-chloroacetyl chloride at room temperature. researchgate.net Similarly, 2-chloro-N-arylacetamides have been synthesized by reacting the appropriate amines with chloroacetyl chloride under various conditions, including the use of glacial acetic acid, dichloromethane (B109758) with potassium carbonate, or benzene (B151609) with triethylamine (B128534). researchgate.net
Future research could focus on optimizing these synthetic routes for 2-chloro-N-(pyridin-3-ylmethyl)acetamide to improve yield and selectivity. Exploring alternative reagents, catalysts, and reaction conditions, such as microwave-assisted synthesis, could lead to more efficient and environmentally friendly processes. chemicalbook.com For example, microwave irradiation has been successfully used in the synthesis of 2-chloro-N-pyridin-2-yl-acetamide, resulting in a high yield. chemicalbook.com The development of continuous flow reactors could also offer better control over reaction parameters, leading to higher purity and scalability.
| Starting Material 1 | Starting Material 2 | Reaction Condition | Product | Reference |
| 2-aminopyridine | Chloroacetyl chloride | Microwave irradiation in 1,2-dichloroethane | 2-chloro-N-pyridin-2-yl-acetamide | chemicalbook.com |
| 3-fluoroaniline | 2-chloroacetyl chloride | Room temperature | 2-chloro-N-(3-fluorophenyl)acetamide | researchgate.net |
| Various amines | Chloroacetyl chloride | Various (e.g., glacial acetic acid, K2CO3/CH2Cl2) | N-substituted chloroacetamides | researchgate.net |
Advanced Computational Design of Novel Derivatives with Predicted Reactivity
Computational chemistry offers powerful tools for the rational design of new molecules with desired properties. Density Functional Theory (DFT) calculations have been employed to optimize the structure of related compounds like 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide and to study their electronic properties. nih.gov Such studies provide insights into bond lengths, angles, and frontier molecular orbitals, which are crucial for understanding reactivity. nih.gov
Future research on this compound should leverage advanced computational methods to design novel derivatives. By modifying the pyridine (B92270) ring or the acetamide (B32628) backbone with various functional groups, it is possible to tune the electronic and steric properties of the molecule. For example, the introduction of electron-withdrawing or electron-donating groups can alter the reactivity of the chloroacetamide moiety. researchgate.net Molecular docking simulations could then be used to predict the binding affinity of these new derivatives with specific biological targets, guiding the synthesis of compounds with enhanced activity for applications in medicinal chemistry. nih.gov
| Computational Method | Application | Investigated Compound | Reference |
| Density Functional Theory (DFT) | Structure optimization, electronic properties | 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide | nih.gov |
| Time-Dependent DFT (TD-DFT) | Calculation of absorption spectrum | 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide | nih.gov |
| Molecular Docking | Prediction of binding affinity | Phenylacetamide derivatives | nih.gov |
Exploration of New Mechanistic Paradigms in Chemical Transformations
The reactivity of 2-chloroacetamides is largely dictated by the susceptibility of the chlorine atom to nucleophilic substitution. researchgate.net This reactivity allows for the synthesis of a wide range of derivatives by reacting with various nucleophiles. researchgate.net For example, N-aryl-2-chloroacetamides can react with nucleophiles to form new heterocyclic systems. researchgate.net
A deeper understanding of the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing novel transformations. Future studies could employ kinetic experiments and computational modeling to elucidate the transition states and reaction pathways of its reactions. Investigating the role of the pyridinylmethyl group in modulating the reactivity of the chloroacetamide moiety could reveal new mechanistic insights. For instance, the nitrogen atom in the pyridine ring could potentially participate in intramolecular catalysis or interact with reagents, influencing the reaction's stereochemistry and regioselectivity.
Interdisciplinary Research with Materials Science and Supramolecular Chemistry
The self-assembly properties of molecules are of great interest in materials science and supramolecular chemistry. The crystal structure of related compounds, such as 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, reveals the formation of hydrogen-bonded chains. nih.gov These non-covalent interactions play a critical role in determining the packing of molecules in the solid state and can influence physical properties like solubility and melting point.
Future interdisciplinary research could explore the potential of this compound and its derivatives as building blocks for novel materials. The presence of the pyridine ring and the amide group provides sites for hydrogen bonding and metal coordination, which could be exploited to construct supramolecular assemblies such as gels, liquid crystals, or metal-organic frameworks (MOFs). The resulting materials could have applications in areas like catalysis, sensing, or drug delivery. For instance, the incorporation of this molecule into polymer matrices could lead to functional materials with tailored properties.
Q & A
Q. Table 1: Structural Derivatives of this compound
| Compound Name | Key Modification | Bioactivity Insight |
|---|---|---|
| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Fluorine + nitro groups | Enhanced herbicidal potency |
| 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide | Hydroxyl group | Increased solubility, reduced stability |
| 2-Chloro-N-(5-chloro-2-hydroxyphenyl)acetamide | Dual chloro/hydroxyl | Synergistic cytotoxicity |
| Source: Derived from structural analogs in |
Q. Table 2: Key Spectroscopic Data for this compound
| Technique | Observed Peaks | Assignment |
|---|---|---|
| IR (cm) | 1685 (C=O), 3300 (N-H) | Acetamide backbone |
| -NMR | δ 4.4 (s, 2H, CHCl) | Chloroacetamide moiety |
| -NMR | δ 167.2 (C=O), 149.5 (pyridine C) | Carbonyl and aromaticity |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
